7-Methoxy-4-methylquinoline
Overview
Description
7-Methoxy-4-methylquinoline is a chemical compound with the CAS Number: 6238-12-6 and a molecular weight of 173.21 . It has a linear formula of C11H11NO .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-BROMO-7-METHOXYQUINOLINE and TETRAMETHYLTIN . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H11NO . The molecular weight of this compound is 173.21 .
Scientific Research Applications
Anticancer Research
7-Methoxy-4-methylquinoline derivatives have shown significant promise in anticancer research. A study by Cui et al. (2017) highlighted a compound that inhibited tumor growth in mice, displaying high antiproliferative activity in human tumor cell lines. This compound also induced apoptosis and disrupted tumor vasculature, positioning it as a potential novel class of tumor-vascular disrupting agents.
Antiparasitic and Antileishmanial Activities
Compounds derived from this compound have been found effective against various parasites. Kinnamon et al. (1978, 1980) conducted studies on lepidines, derivatives of this compound, showing their effectiveness against Leishmania donovani in animal models, significantly surpassing standard treatments in efficacy (Kinnamon et al., 1978)(Kinnamon et al., 1980).
Antidepressant-like Effects
A compound related to this compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, demonstrated antidepressant-like effects in animal models. The study by Dhir & Kulkarni (2011) revealed its potential for treating resistant depression through its action on the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway.
Tubulin Polymerization Inhibition
Another significant application of this compound derivatives is in the inhibition of tubulin polymerization, a crucial process in cell division. Wang et al. (2014) discovered that certain derivatives exhibited high in vitro cytotoxic activity and were effective in inhibiting tubulin assembly, suggesting potential as antitumor agents (Wang et al., 2014).
DNA Repair Inhibition
The derivatives of this compound have also been studied for their role in inhibiting DNA repair enzymes. Griffin et al. (1998) synthesized a seriesof quinazolinone inhibitors targeting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), potentially enhancing the efficacy of cancer therapies (Griffin et al., 1998).
Quantum Entanglement Dynamics in Cancer Diagnosis
A unique application of a compound structurally related to this compound was explored by Alireza et al. (2019). They presented an analytical model to study the interaction between a nano molecule and a two-mode field for diagnosing human cancer cells, tissues, and tumors, showcasing an innovative approach in medical diagnostics (Alireza et al., 2019).
Antimicrobial Activities
Thomas et al. (2010) synthesized a series of derivatives from this compound with a focus on antibacterial and antifungal activities. These compounds demonstrated moderate to very good activity against pathogenic strains, suggesting their potential as antimicrobial agents (Thomas et al., 2010).
Properties
IUPAC Name |
7-methoxy-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJHDVPCJRWNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546725 | |
Record name | 7-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-12-6 | |
Record name | 7-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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